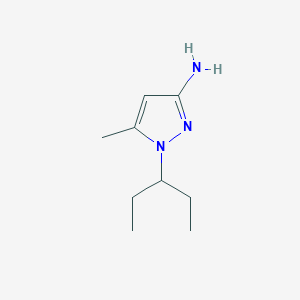

5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5-methyl-1-pentan-3-ylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-8(5-2)12-7(3)6-9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |

InChI Key |

XHIGIHCQYVCHOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1C(=CC(=N1)N)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 1-Amino-3-methylpyrazole Precursors with Pentan-3-yl Substituted Amines

- Starting materials: Primary amines such as pentan-3-ylamine or its derivatives, and 1,3-dicarbonyl compounds like 2,4-pentanedione.

- Reaction conditions: Heating in polar aprotic solvents such as dimethylformamide at moderate temperatures (~85 °C) for 1.5 hours.

- Nitrogen source: Use of hydroxylamine derivatives such as O-(4-nitrobenzoyl)hydroxylamine to facilitate pyrazole ring formation.

- Workup: Chromatographic purification on silica gel or alumina using hexane-ethyl acetate or pentane-diethyl ether gradients.

This approach has been demonstrated for similar pyrazoles, yielding N-substituted pyrazoles with alkyl groups comparable to pentan-3-yl, and methyl substituents at other ring positions.

Multicomponent and One-Pot Syntheses Using 5-Aminopyrazole Intermediates

- Employing 5-aminopyrazole as a key intermediate, condensation with appropriate diketones or β-ketoesters under acid catalysis or ionic liquid media can produce substituted pyrazoles.

- Ionic liquids such as 1-butyl-3-methylimidazolium bromide have been used to enhance environmental friendliness and yield.

- Microwave-assisted heating has been reported to improve reaction rates and yields in related pyrazole syntheses.

Regioselectivity and Chemoselectivity Considerations

- The position of the amino group (at 3- or 4-position) and substitution on the pyrazole ring can be controlled by choice of starting materials and reaction conditions.

- Bulky substituents on the amine or diketone can influence the regioisomer formed.

- Analytical techniques such as proton and carbon nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Data Table: Representative Preparation Conditions and Yields for Related Pyrazoles

EA = ethyl acetate; DMF = dimethylformamide

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show singlets for pyrazole ring protons and methyl substituents; carbon NMR confirms the chemical environment of carbons in the ring and substituents.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Infrared Spectroscopy (IR): Characteristic absorption bands for amine groups, aromatic C–H, and pyrazole ring vibrations.

These methods validate the successful synthesis and purity of the target pyrazole derivatives.

Chemical Reactions Analysis

- The compound may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions would depend on the specific reaction being studied.

- Major products formed from these reactions would vary based on the reaction type.

Scientific Research Applications

- Research applications of this compound span several fields:

Chemistry: It could serve as a building block for the synthesis of more complex molecules.

Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.

Medicine: Potential pharmaceutical applications, although specific examples would require further investigation.

Industry: Perhaps used as an intermediate in the production of other compounds.

Mechanism of Action

- The mechanism by which this compound exerts its effects would depend on its specific targets.

- Molecular targets and pathways involved would require detailed studies and experimental evidence.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Pyrazole derivatives are distinguished by their substituents at positions 1 and 3. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties

*Note: CAS provided for the hydrochloride salt.

Key Observations :

Alkyl Chain Length: The pentan-3-yl substituent (C₅H₁₁) increases molecular weight and lipophilicity compared to shorter chains like butan-2-yl (C₄H₉) . Branched alkyl chains enhance solubility in non-polar solvents compared to linear analogs.

Aromatic vs. Alkyl chains (e.g., pentan-3-yl) improve membrane permeability due to higher lipophilicity .

Biological Activity

5-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHN

- Molecular Weight : Approximately 196.26 g/mol

The structure features a pyrazole ring with a methyl group at position 5 and a pentan-3-yl side chain at position 1. This unique substitution pattern influences its reactivity and biological activity.

The biological activity of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Binding Affinity : Preliminary studies indicate that the compound can bind to various protein targets, potentially leading to inhibitory or modulatory effects on biological pathways.

- Enzyme Modulation : Similar pyrazole compounds have shown the ability to modulate enzyme activity, which is crucial for their therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential applications of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine:

Q & A

Q. What steps are critical for advancing this compound into preclinical drug development?

- Methodological Answer :

- ADMET profiling : Assess hepatic microsomal stability, CYP inhibition, and plasma protein binding.

- Toxicology : Acute toxicity in rodents (14-day study, 10–100 mg/kg).

- Pharmacokinetics : IV/oral administration in mice to determine t₁/₂, Cmax, and AUC.

- In vivo efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) with biweekly dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.